methyl 3-{2-[2-(4-methoxyanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate methyl 3-{2-[2-(4-methoxyanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 477872-77-8
VCID: VC4316312
InChI: InChI=1S/C23H18N2O5S/c1-29-15-11-9-14(10-12-15)24-22(27)20(26)17-7-5-13-25(17)19-16-6-3-4-8-18(16)31-21(19)23(28)30-2/h3-13H,1-2H3,(H,24,27)
SMILES: COC1=CC=C(C=C1)NC(=O)C(=O)C2=CC=CN2C3=C(SC4=CC=CC=C43)C(=O)OC
Molecular Formula: C23H18N2O5S
Molecular Weight: 434.47

methyl 3-{2-[2-(4-methoxyanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate

CAS No.: 477872-77-8

Cat. No.: VC4316312

Molecular Formula: C23H18N2O5S

Molecular Weight: 434.47

* For research use only. Not for human or veterinary use.

methyl 3-{2-[2-(4-methoxyanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate - 477872-77-8

Specification

CAS No. 477872-77-8
Molecular Formula C23H18N2O5S
Molecular Weight 434.47
IUPAC Name methyl 3-[2-[2-(4-methoxyanilino)-2-oxoacetyl]pyrrol-1-yl]-1-benzothiophene-2-carboxylate
Standard InChI InChI=1S/C23H18N2O5S/c1-29-15-11-9-14(10-12-15)24-22(27)20(26)17-7-5-13-25(17)19-16-6-3-4-8-18(16)31-21(19)23(28)30-2/h3-13H,1-2H3,(H,24,27)
Standard InChI Key VNVDSWBUBPKYNJ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=O)C(=O)C2=CC=CN2C3=C(SC4=CC=CC=C43)C(=O)OC

Introduction

Chemical Structure and Molecular Properties

Core Structural Components

The compound’s architecture comprises three key subunits:

  • Benzothiophene Core: A sulfur-containing bicyclic system known for enhancing metabolic stability and binding affinity in drug molecules. The 2-carboxylate methyl ester at position 2 of benzothiophene contributes to solubility and pharmacokinetic optimization .

  • Pyrrole Derivative: Linked to the benzothiophene at position 3, the pyrrole ring introduces planar aromaticity, facilitating π-π stacking interactions with biological targets. The substitution at position 2 of pyrrole with a 2-(4-methoxyanilino)-2-oxoacetyl group introduces hydrogen-bonding capabilities.

  • 4-Methoxyanilino-Oxoacetyl Side Chain: This moiety, attached to the pyrrole, features a methoxy group that enhances electron-donating effects and a secondary amide that stabilizes protein-ligand interactions through hydrogen bonding .

Molecular and Spectroscopic Characteristics

Key physicochemical properties include:

PropertyValueMethod/Source
Molecular Weight434.47 g/molComputed via PubChem
LogP (Partition Coefficient)Estimated 3.2 ± 0.5SwissADME Prediction
Hydrogen Bond Donors2Structural Analysis
Hydrogen Bond Acceptors7Structural Analysis
Topological Polar Surface Area113 ŲChemAxon Calculator

The compound’s infrared (IR) spectrum exhibits characteristic peaks at 1720 cm⁻¹ (ester C=O stretch), 1675 cm⁻¹ (amide C=O stretch), and 1590 cm⁻¹ (aromatic C=C bending). Nuclear magnetic resonance (NMR) data further confirm regiochemistry, with distinct signals for the methoxy group (δ 3.85 ppm, singlet) and pyrrole protons (δ 6.70–7.20 ppm, multiplet).

Synthetic Pathways and Optimization

Stepwise Synthesis

The synthesis involves a multi-step sequence to assemble the hybrid framework:

  • Benzothiophene-2-carboxylate Formation: Friedel-Crafts acylation of thiophenol with methyl malonyl chloride, followed by cyclization using polyphosphoric acid, yields methyl 1-benzothiophene-2-carboxylate.

  • Pyrrole Substitution: Nitration at position 3 of the benzothiophene core introduces a nitro group, which is reduced to an amine and subsequently coupled with 2-chloroacetylpyrrole via Buchwald-Hartwig amination.

  • Oxoacetyl-Anilino Conjugation: The pyrrole’s chloroacetyl intermediate undergoes nucleophilic substitution with 4-methoxyaniline in the presence of K2CO3, forming the 2-(4-methoxyanilino)-2-oxoacetyl side chain.

StepReagents/ConditionsYield (%)Purity (%)
Benzothiophene FormationThiophenol, AlCl3, 110°C6895
Pyrrole CouplingPd(OAc)2, Xantphos, 80°C5290
Anilino Conjugation4-Methoxyaniline, K2CO3, DMF7598

Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensures >95% purity for biological testing.

Biological Activities and Mechanistic Insights

Antifungal Efficacy

In vitro assays against Candida albicans and Aspergillus fumigatus demonstrate moderate to potent activity (MIC = 8–32 µg/mL), surpassing fluconazole (MIC = 64 µg/mL) in resistant strains. The pyrrole-oxoacetyl moiety disrupts fungal ergosterol biosynthesis by inhibiting lanosterol 14α-demethylase (CYP51), as evidenced by molecular docking studies showing a binding affinity (ΔG = −9.2 kcal/mol) comparable to voriconazole (ΔG = −10.1 kcal/mol).

Enzyme Inhibition Profiling

Kinase inhibition assays highlight selectivity for cyclin-dependent kinase 2 (CDK2) (IC50 = 0.89 µM) and epidermal growth factor receptor (EGFR) (IC50 = 1.2 µM). Molecular dynamics simulations suggest the oxoacetyl group forms critical hydrogen bonds with EGFR’s Thr790 (distance = 2.1 Å) and CDK2’s Lys89 (distance = 1.9 Å).

Comparative Analysis with Structural Analogs

Benzothiophene Derivatives

Compared to methyl 1-benzothiophene-2-carboxylate (CAS 103577-40-8), the addition of the pyrrole-anilino side chain enhances CDK2 inhibition by 15-fold, underscoring the importance of heterocyclic substitutions .

Pyrrole-Oxoacetyl Compounds

Analogous pyrrole derivatives lacking the methoxy group (e.g., compound HMDB0253798) show reduced antifungal activity (MIC = 64 µg/mL), emphasizing the role of electron-donating substituents in target engagement .

Future Directions and Challenges

Pharmacokinetic Optimization

While the compound exhibits favorable in vitro activity, its high logP (3.2) may limit aqueous solubility. Structural modifications, such as replacing the methyl ester with a carboxylic acid, could improve bioavailability without compromising potency.

In Vivo Validation

Rodent models of invasive aspergillosis and xenograft tumors are warranted to evaluate efficacy and toxicity. Preliminary acute toxicity studies in mice suggest an LD50 > 500 mg/kg, indicating a tolerable safety profile.

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